molecular formula C20H22N2OS2 B2686420 N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide CAS No. 886959-44-0

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide

Cat. No.: B2686420
CAS No.: 886959-44-0
M. Wt: 370.53
InChI Key: NDOJEYPGQFXLKI-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide is a complex organic compound that features a benzothiazole moiety, a thiophene ring, and a cyclohexanecarboxamide group

Preparation Methods

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide can be achieved through various synthetic routes. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators. The reaction typically takes place in dimethyl formamide as a solvent . Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.

Chemical Reactions Analysis

This compound can undergo several types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole and thiophene rings.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide involves its interaction with specific molecular targets. For instance, in antibacterial applications, it may inhibit bacterial enzymes, leading to cell death. In anticancer research, it may interfere with cell signaling pathways, inhibiting cancer cell proliferation .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as N-(1,3-benzothiazol-2-yl)-1-naphthamide and N-(1,3-benzothiazol-2-yl)-4-nitrobenzamide . Compared to these compounds, N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide is unique due to the presence of the cyclohexanecarboxamide group, which may confer different biological activities and physical properties.

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2OS2/c1-12-13(2)24-20(22-18(23)14-8-4-3-5-9-14)17(12)19-21-15-10-6-7-11-16(15)25-19/h6-7,10-11,14H,3-5,8-9H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDOJEYPGQFXLKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4CCCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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